diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride
Description
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride is a quaternary ammonium compound characterized by a cyclohexyl backbone linked to a carbamoyloxy group substituted with a 2,4,6-trimethylphenyl (mesityl) moiety. The diethylazanium group imparts cationic properties, while the mesityl group contributes steric bulk and hydrophobicity.
Properties
CAS No. |
20186-62-3 |
|---|---|
Molecular Formula |
C20H33ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-6-22(7-2)17-10-8-9-11-18(17)24-20(23)21-19-15(4)12-14(3)13-16(19)5;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H |
InChI Key |
NLCPPWZDWKLFON-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves several steps. Typically, the process starts with the preparation of the 2,4,6-trimethylphenyl isocyanate, which is then reacted with cyclohexanol to form the carbamate intermediate. This intermediate is further reacted with diethylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Key Structural Features :
- Cyclohexyl backbone : Enhances rigidity and influences lipophilicity.
- Carbamoyloxy linkage (-O-C(=O)-NH-) : Provides hydrolytic stability compared to ester groups.
- Mesityl substituent : A bulky aromatic group that may enhance binding selectivity or reduce metabolic degradation.
- Quaternary ammonium center : Confers water solubility and cationic character.
Comparative Analysis with Structurally Similar Compounds
Molecular and Structural Comparisons
The table below highlights critical differences between the target compound and analogous diethylazanium derivatives:
Note: The target compound’s molecular formula is inferred from structurally similar compounds in .
Functional Group and Property Analysis
- Carbamoyloxy vs. Ester Linkages : The target compound’s carbamoyloxy group (-O-C(=O)-NH-) is more hydrolytically stable than ester linkages (e.g., in CAS 4210-74-6), which may enhance environmental persistence .
- Mesityl vs.
Research Findings and Data
Physicochemical Properties
- Solubility : The quaternary ammonium group enhances water solubility, while the mesityl and cyclohexyl groups increase hydrophobicity, creating amphiphilic properties suitable for surfactant applications.
- Stability : The carbamoyloxy group’s resistance to hydrolysis suggests longer environmental half-life compared to ester-based analogs .
Q & A
Basic Questions
Q. What is the recommended synthetic pathway for diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium chloride, and what precautions are critical during synthesis?
- Methodological Answer : The compound can be synthesized via hydrolysis of a precursor imidazolium salt under strict anhydrous conditions. A typical procedure involves dissolving 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride in tetrahydrofuran (THF) with a peroxide initiator (e.g., tert-butyl peroxide), followed by FeCl₂ addition and reflux. Moisture must be excluded using Schlenk techniques to prevent hydrolysis byproducts. Post-reaction purification via recrystallization (e.g., CH₂Cl₂/hexane) yields crystalline product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic mesityl protons at δ 6.8–7.2 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) and quaternary ammonium signals.
- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H⋯Cl interactions at 2.17–2.23 Å), and dihedral angles (e.g., 6.13° between mesityl planes) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M-Cl]⁺) and fragmentation patterns.
Q. How do solubility properties influence experimental design?
- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like THF or CH₂Cl₂. Recrystallization from CH₂Cl₂/hexane mixtures optimizes purity. Solvent choice impacts reaction kinetics and purification efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under catalytic conditions?
- Methodological Answer : The mesityl (2,4,6-trimethylphenyl) group provides steric bulk, shielding the ammonium center from nucleophilic attack. Computational studies (e.g., DFT) can model steric parameters (e.g., Tolman cone angles) and electronic effects (e.g., charge distribution on the azanium center). Stability in catalytic cycles correlates with reduced decomposition pathways under thermal stress .
Q. How does the crystal structure inform reactivity in supramolecular systems?
- Methodological Answer : X-ray data reveal intermolecular N–H⋯Cl hydrogen bonds forming 1D chains along the crystallographic c-axis. These interactions enhance solid-state stability but may reduce solubility. Reactivity in solution can be probed via variable-temperature NMR to assess hydrogen bond dynamics .
Q. What analytical strategies identify degradation products under hydrolytic conditions?
- Methodological Answer : Accelerated hydrolysis studies (e.g., in H₂O/THF mixtures at 60°C) monitored by HPLC-MS can detect cleavage products like 2-cyclohexanol derivatives and mesityl carbamate. Comparative TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress .
Q. How can computational modeling predict biological interactions (e.g., enzyme inhibition)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s crystal structure as input evaluates binding affinities to target proteins (e.g., acetylcholinesterase). MD simulations assess stability of ligand-protein complexes, guided by electrostatic potential maps derived from DFT calculations .
Data Contradictions and Resolution
- Synthesis Protocols : uses FeCl₂, while similar imidazolium-derived catalysts (e.g., Grubbs) employ Ru-based metals. Researchers must validate metal compatibility for target applications .
- Moisture Sensitivity : Conflicting reports on hydrolysis rates (e.g., ambient vs. controlled humidity) necessitate Karl Fischer titration to quantify residual water in reaction solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
